(5R)-5-methylpyrrolidin-3-onehydrochloride
Description
(5R)-5-Methylpyrrolidin-3-one hydrochloride is a chiral pyrrolidinone derivative with a methyl group at the 5-position and a hydrochloride salt. Its molecular formula is C₅H₁₀ClNO, with a molecular weight of 135.59 g/mol . Key properties include:
- CAS Number: 2708342-87-2 (listed ambiguously for both (5R)- and (5S)-enantiomers in sources) .
- Storage: Requires storage under inert atmosphere at 2–8°C to prevent degradation .
- Hazards: Classified with warnings for acute toxicity (H302: harmful if swallowed; H312/H332: harmful in contact with skin or if inhaled) .
This compound is of interest in pharmaceutical synthesis, particularly as a chiral building block for drug candidates targeting neurological or metabolic disorders.
Properties
IUPAC Name |
(5R)-5-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidin-5-one hydrochloride typically involves the reaction of 2-methylpyrrolidin-5-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of thionyl chloride (SOCl2) to convert the hydroxyl group of the pyrrolidinone to a chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylpyrrolidin-5-one hydrochloride may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpyrrolidin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives related to (5R)-5-methylpyrrolidin-3-one hydrochloride. For instance, a series of 5-oxopyrrolidine derivatives demonstrated promising anticancer activity against A549 human lung adenocarcinoma cells. The study compared the cytotoxic effects of these compounds with cisplatin, a standard chemotherapeutic agent, revealing that certain derivatives exhibited significant potency .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 18 | 12.4 | A549 |
| Compound 21 | 8.7 | A549 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests against multidrug-resistant strains of Staphylococcus aureus showed that some derivatives exhibited selective antimicrobial properties, making them potential candidates for developing new antibiotics .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus (linezolid-resistant) | 32 | Active |
| E. coli (carbapenem-resistant) | >64 | Inactive |
Neuropharmacological Applications
Research indicates that (5R)-5-methylpyrrolidin-3-one hydrochloride may interact with G protein-coupled receptors, which are crucial in neuropharmacology. These interactions could lead to the development of novel therapeutic agents for neurological disorders .
Case Study: G Protein-Coupled Receptors
A study highlighted the role of G protein-coupled receptors in mediating various physiological responses. The disruption of specific receptors has been linked to conditions such as premature ovarian aging and heightened pain behaviors in animal models . This suggests that compounds like (5R)-5-methylpyrrolidin-3-one hydrochloride could be explored further for their potential therapeutic effects on these pathways.
Synthesis and Development
The synthesis of (5R)-5-methylpyrrolidin-3-one hydrochloride involves straightforward chemical reactions that can be optimized for yield and purity. Understanding the synthetic pathways is essential for developing more effective derivatives with enhanced biological activity.
Synthetic Pathway Overview
- Starting materials include pyrrolidine derivatives.
- Reaction conditions typically involve acid catalysis.
- Purification is achieved through crystallization or chromatography.
Mechanism of Action
The mechanism of action of ®-2-Methylpyrrolidin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
The compound is compared below with two structurally related pyrrolidinone derivatives: its enantiomer (5S)-5-methylpyrrolidin-3-one hydrochloride and 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Key Differences and Implications
Enantiomeric Pair (5R vs. 5S): Both enantiomers share identical molecular formulas and physicochemical properties (e.g., melting point, solubility) but differ in stereochemistry. This distinction is critical in drug design, as enantiomers often exhibit divergent biological activities. For example, the (5R)-form may bind preferentially to specific enzyme isoforms, while the (5S)-form could show reduced efficacy or off-target effects . Researchers must verify configurations experimentally (e.g., via chiral HPLC or X-ray crystallography) .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: The addition of a carboxylic acid group increases polarity, likely enhancing water solubility compared to the hydrochloride salt form of the target compound. This derivative may serve as a precursor for prodrugs or metal-chelating agents . Limited hazard data are available, but carboxylic acids generally pose risks of skin/eye irritation, contrasting with the acute toxicity profile of the hydrochloride salt .
Research Findings and Limitations
- Synthetic Routes: While the evidence lacks direct synthetic protocols for (5R)-5-methylpyrrolidin-3-one hydrochloride, analogous pyrrolidinones are typically synthesized via cyclization of amino acids or reductive amination of ketones. For example, pyridazinone derivatives (e.g., compounds 3a–3h in ) employ nucleophilic substitution, but their structural dissimilarity limits relevance .
- Biological Activity: No comparative studies on the enantiomers or carboxylic acid derivative are cited in the evidence. Further research is needed to explore: Pharmacokinetic profiles (e.g., metabolic stability). Chiral resolution techniques for industrial-scale production. Structure-activity relationships (SAR) in therapeutic contexts.
Biological Activity
(5R)-5-methylpyrrolidin-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
(5R)-5-methylpyrrolidin-3-one hydrochloride is a pyrrolidine derivative characterized by its unique stereochemistry and functional groups. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in drug development.
Antimicrobial Properties
Research indicates that (5R)-5-methylpyrrolidin-3-one hydrochloride exhibits significant antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical for bacterial growth and replication.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that (5R)-5-methylpyrrolidin-3-one hydrochloride can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism of action includes the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p300/CBP bromodomain pathway, which plays a significant role in transcriptional regulation related to cancer progression .
The biological activity of (5R)-5-methylpyrrolidin-3-one hydrochloride is attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.
- Receptor Modulation : It may interact with neurotransmitter receptors, impacting signal transduction pathways that regulate mood and behavior .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of (5R)-5-methylpyrrolidin-3-one hydrochloride on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment, highlighting its potential as a therapeutic agent in oncology.
- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating its effectiveness against common bacterial pathogens.
Comparative Analysis
To better understand the uniqueness of (5R)-5-methylpyrrolidin-3-one hydrochloride compared to similar compounds, a comparative analysis is presented below:
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| (5R)-5-methylpyrrolidin-3-one hydrochloride | Pyrrolidine derivative | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride | Cyclohexanol derivative | Limited antimicrobial | Primarily receptor interaction |
| 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride | Pyrrolidine derivative | Enzyme inhibition | Protein-ligand interaction modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
